molecular formula C7H5BrN2 B1521936 7-Bromo-1H-pyrrolo[3,2-C]pyridine CAS No. 902837-42-7

7-Bromo-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1521936
M. Wt: 197.03 g/mol
InChI Key: MVUCSWVQBDCPCY-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrrolo[3,2-C]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . It is a solid substance .


Synthesis Analysis

The synthesis of 7-Bromo-1H-pyrrolo[3,2-C]pyridine involves the reaction of 1H-pyrrolo[3,2-C]pyridine with N-bromosuccinimide .


Molecular Structure Analysis

The InChI code for 7-Bromo-1H-pyrrolo[3,2-C]pyridine is 1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .


Physical And Chemical Properties Analysis

7-Bromo-1H-pyrrolo[3,2-C]pyridine has a boiling point of 338℃ and a density of 1.770 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 7-Bromo-1H-pyrrolo[3,2-C]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
  • Methods of Application : The compounds were evaluated for their ability to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis . The most potent compound, 10t, was found to interact with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 .
  • Results : Compound 10t exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It potently inhibited tubulin polymerization at concentrations of 3µM and 5µM, and remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12µM . It also significantly caused G2/M phase cell cycle arrest and apoptosis at concentrations of 0.12µM, 0.24µM, and 0.36µM .

Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1H-Pyrrolo[3,2-c]pyridine derivatives have been used to design and synthesize potent and selective inhibitors of MPS1 . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
  • Methods of Application : The inhibitors were designed based on the 1H-Pyrrolo[3,2-c]pyridine scaffold and their ability to inhibit MPS1 was characterized in cellular assays . The most potent inhibitor, CCT251455, was found to stabilize an inactive conformation of MPS1 .
  • Results : CCT251455 showed potent inhibition of MPS1 and displayed a favorable oral pharmacokinetic profile . It also showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application : A series of 1H-pyrrolo pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .
  • Results : The derivatives exhibited potent FGFR inhibitory activity .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds containing a pyrrolopyridine scaffold may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application : The compounds were evaluated for their efficacy to reduce blood glucose .
  • Results : The compounds showed efficacy in reducing blood glucose, suggesting potential applications in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, and H335. The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

7-bromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUCSWVQBDCPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660437
Record name 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-pyrrolo[3,2-C]pyridine

CAS RN

902837-42-7
Record name 7-Bromo-1H-pyrrolo[3,2-c]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-pyrrolo[3,2-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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